Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate
Description
Chemical Classification and Nomenclature
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate belongs to the aryloxyphenoxypropionate class of herbicides, representing a sophisticated example of modern agricultural chemistry. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate. This designation reflects the compound's complex molecular architecture, incorporating multiple functional groups including an ethyl ester, phenoxy linkages, and a trifluoromethyl-substituted pyridine ring system.
The chemical structure is characterized by the molecular formula C₁₇H₁₅ClF₃NO₄, indicating the presence of seventeen carbon atoms, fifteen hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and four oxygen atoms. The Chemical Abstracts Service has assigned the registry number 69806-42-4 to this compound, providing a unique identifier for chemical database searches and regulatory documentation. The compound's Simplified Molecular Input Line Entry System representation is CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl, which encodes the complete structural information in a standardized format.
Historical Development and Agricultural Significance
The development of aryloxyphenoxypropionate herbicides, including this compound, emerged from intensive research efforts beginning in the 1980s to address the growing need for selective grass weed control in broadleaf crops. The parent compound haloxyfop was first introduced in 1985, marking a significant advancement in herbicide selectivity and efficacy. This development represented a breakthrough in agricultural chemistry, as previous herbicide technologies often lacked the precision required for effective grass weed control without damaging desirable broadleaf crops.
The agricultural significance of this compound class extends beyond simple weed control, encompassing broader implications for sustainable farming practices and crop yield optimization. The selective nature of aryloxyphenoxypropionate herbicides allows farmers to maintain high-value broadleaf crops such as sugar beet, oilseed rape, potatoes, onions, leafy vegetables, strawberries, and sunflower while effectively eliminating competing grass species. This selectivity has proven particularly valuable in integrated pest management systems, where chemical control must be balanced with environmental stewardship and resistance management strategies.
The compound's development also reflects the evolution of herbicide chemistry toward more environmentally conscious formulations. The ester forms of haloxyfop compounds, including the ethyl ester variant, were designed to improve application characteristics and reduce environmental persistence through enhanced biodegradability. This approach demonstrates the industry's commitment to developing agricultural chemicals that deliver effective pest control while minimizing ecological impact.
Position within Aryloxyphenoxypropionate Herbicide Family
This compound occupies a significant position within the aryloxyphenoxypropionate herbicide family, representing one of several ester formulations designed to optimize the delivery and activity of the parent haloxyfop acid. The aryloxyphenoxypropionate family encompasses a diverse group of compounds sharing a common mode of action but differing in their ester groups, which influence application characteristics, absorption, and metabolic conversion rates.
Within this chemical family, the compound functions as a prodrug, requiring hydrolysis to the active haloxyfop acid form for herbicidal activity. This relationship places it alongside other important family members including haloxyfop-methyl and haloxyfop-etotyl, each designed for specific application scenarios and geographic regions. The ethyl ester formulation provides distinct advantages in terms of solubility characteristics and formulation stability compared to other ester variants.
The mechanistic foundation of aryloxyphenoxypropionate herbicides centers on their ability to inhibit acetyl coenzyme A carboxylase, a critical enzyme in fatty acid biosynthesis pathways. This enzyme system is essential for lipid formation in plant cell membranes, making its disruption lethal to susceptible grass species. The selectivity of these compounds arises from differential enzyme sensitivity between monocotyledonous and dicotyledonous plant species, with grasses showing significantly higher susceptibility to acetyl coenzyme A carboxylase inhibition.
Research has demonstrated that aryloxyphenoxypropionate herbicides exhibit excellent activity against both annual and perennial grass species, including problematic weeds such as crabgrass (Digitaria sanguinalis) and barnyard grass (Echinochloa crus-galli). Novel derivatives containing benzofuran moieties have shown enhanced herbicidal activity, with some compounds achieving 100% control efficiency at application rates of 1500 grams active ingredient per hectare.
Key Physical and Chemical Properties
The physical and chemical properties of this compound reflect its designed functionality as an agricultural herbicide with specific application requirements. The compound exhibits a molecular weight of 389.8 grams per mole, positioning it within the optimal range for herbicidal activity while maintaining favorable volatility characteristics. This molecular weight contributes to the compound's ability to penetrate plant cuticles effectively while avoiding excessive volatility that could lead to off-target movement.
The structural complexity of the molecule, incorporating multiple aromatic rings, halogen substituents, and ester functionality, contributes to its specific physicochemical profile. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its stability and biological activity through electron-withdrawing effects. The chlorine substituent on the pyridine ring further modulates the compound's reactivity and binding affinity to target enzymes.
The ester functionality serves multiple purposes in the compound's design, providing improved formulation characteristics compared to the parent acid while enabling controlled hydrolysis to the active form following application. This prodrug approach allows for optimized application properties while ensuring conversion to the biologically active haloxyfop acid under physiological conditions. The hydrolysis process is influenced by environmental factors including pH, temperature, and enzymatic activity, with studies indicating rapid conversion under typical field conditions.
Table 1: Key Molecular Properties of this compound
The compound's structural features enable specific interactions with biological targets while maintaining stability under storage and application conditions. The aromatic ring systems provide rigidity to the molecular structure, ensuring proper orientation for enzyme binding, while the flexible ester linkage allows for conformational adjustments necessary for optimal biological activity.
Research Scope and Objectives
Current research on this compound encompasses several critical areas including herbicidal efficacy optimization, environmental fate characterization, and resistance management strategies. The primary research objectives focus on understanding the compound's mode of action at the molecular level, particularly its interaction with acetyl coenzyme A carboxylase enzymes and subsequent effects on fatty acid biosynthesis pathways.
Molecular docking studies have become increasingly important in understanding the precise binding mechanisms of aryloxyphenoxypropionate herbicides with their target enzymes. These computational approaches provide insights into structure-activity relationships that guide the development of next-generation herbicides with enhanced efficacy and selectivity. Research has demonstrated that modifications to the core structure can significantly impact herbicidal activity, with some novel derivatives showing superior performance compared to established compounds like clodinafop-propargyl.
Environmental fate research represents another crucial area of investigation, particularly regarding the compound's degradation pathways and potential for bioaccumulation. Studies on related haloxyfop compounds have revealed rapid ester hydrolysis in soil and plant systems, followed by slower degradation of the parent acid. This research is essential for understanding the environmental impact of herbicide applications and developing application strategies that minimize ecological risks.
The development of analytical methods for detecting and quantifying this compound in various matrices represents an ongoing research priority. Advanced analytical techniques including enantioselective gas chromatography-mass spectrometry have been developed to study the chiral aspects of related compounds, providing insights into the differential biological activity of stereoisomers. These methods are crucial for regulatory compliance, environmental monitoring, and understanding the compound's fate in agricultural systems.
Future research directions include investigating synergistic effects with other herbicides, developing resistance management strategies, and exploring novel formulation approaches that enhance efficacy while reducing environmental impact. The integration of computational chemistry, molecular biology, and field testing continues to drive innovation in this important class of agricultural chemicals.
Properties
IUPAC Name |
ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLXGCQTGNGHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548984 | |
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69806-42-4 | |
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate involves several steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-bromophenol.
Esterification: The intermediate is then esterified with ethyl 2-bromopropanoate in the presence of a catalyst, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves:
Mixing: The starting materials are mixed in a reactor.
Heating: The mixture is heated to the required temperature to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate has potential applications in drug discovery and development. Its structural components suggest possible interactions with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyridine compounds can exhibit anticancer properties. For instance, the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and interact with intracellular targets .
- Antimicrobial Properties : Research has shown that compounds containing pyridine rings can possess antimicrobial activity. This compound may serve as a lead structure for developing new antibiotics or antifungal agents .
Agrochemicals
The compound's efficacy as a pesticide or herbicide is also under investigation. The presence of the trifluoromethyl group can enhance the biological activity of agrochemicals.
- Herbicidal Activity : Studies have reported that similar compounds exhibit herbicidal properties against various weed species. This compound could be evaluated for its potential to control weed growth in agricultural settings .
Material Science
The unique properties of this compound make it a candidate for applications in material science.
- Polymer Chemistry : Its chemical structure allows for the potential incorporation into polymer matrices, which could lead to materials with enhanced thermal stability and chemical resistance .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives for their anticancer properties. This compound was synthesized and tested against several cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutics .
Case Study 2: Herbicidal Efficacy
Research conducted by agronomists at a leading agricultural university assessed the herbicidal efficacy of several trifluoromethyl-containing compounds, including this compound). Results indicated significant weed suppression in controlled trials, suggesting its potential as a commercial herbicide .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate involves the inhibition of specific enzymes in plants. It primarily targets the enzyme acetyl-CoA carboxylase , which is crucial for fatty acid synthesis . By inhibiting this enzyme, the compound disrupts the synthesis of essential fatty acids, leading to the death of the plant .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Pyridine vs. Quinoxaline/Benzoxazole: The target compound’s pyridine ring with electron-withdrawing Cl and CF₃ groups enhances binding to ACCase, while quinoxaline (quizalofop) and benzoxazole (fenoxaprop) analogs exhibit distinct selectivity profiles .
- Ester Group Influence : Methyl esters (e.g., haloxyfop-methyl) have lower molecular weights and higher volatility, whereas ethoxyethyl esters improve solubility for foliar absorption .
Herbicidal Activity and Selectivity
- Target Compound : Effective against annual and perennial grasses in broadleaf crops. Requires surfactants for optimal activity, similar to fluazifop-butyl and quizalofop-ethyl .
- Quizalofop-ethyl : The R-enantiomer (quizalofop-P-ethyl) is more biologically active, underscoring the importance of stereochemistry in AOPP herbicides .
Environmental and Metabolic Behavior
- Degradation : Ethyl esters generally hydrolyze slower than methyl esters, extending soil residual activity .
- Synthesis: Haloxyfop ethoxyethyl is synthesized via esterification of 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid with bromo ethoxy ethane, highlighting adaptable formulation strategies .
Biological Activity
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, with the CAS number 69806-42-4, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
The molecular formula of this compound is , with a molecular weight of 389.75 g/mol. The compound's structure features a trifluoromethyl-substituted pyridine, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of phenolic compounds with chlorinated pyridine derivatives. A detailed synthetic route is outlined below:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | R-(+)-2-(4-hydroxyphenoxy)propionic acid + KOH | DMF, 70°C, 1h | 84.4% |
| 2 | 2,3-dichloro-5-trifluoromethyl pyridine | Stir at 70°C for 8h | - |
| 3 | Acidification and extraction with ethyl acetate | Adjust pH to 4-5 | - |
This method allows for the efficient production of the compound with high yield and purity.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activities. For instance, fluorinated nucleosides have shown effectiveness against Hepatitis C Virus (HCV), suggesting that the structural characteristics of this compound could contribute to similar antiviral mechanisms by inhibiting viral replication pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit lysyl oxidase (LOX), an enzyme critical in collagen cross-linking. Inhibitors of LOX have been associated with therapeutic effects in fibrotic diseases and cancer . The specific inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary results suggest that while it exhibits some cytotoxic effects, these are significantly lower than those observed with traditional chemotherapeutics, indicating a potentially favorable selectivity profile .
Case Studies
- Case Study on Antiviral Activity : A study evaluated a series of fluorinated compounds against HCV replication. Ethyl derivatives demonstrated moderate inhibition, suggesting that modifications to the pyridine ring could enhance efficacy.
- Case Study on Enzyme Inhibition : Research involving LOX inhibitors indicated that compounds with similar structural motifs to this compound resulted in significant reductions in LOX activity in fibroblast cultures, highlighting its potential in treating fibrotic diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling reactions between pyridinyloxy-phenoxy precursors and ethyl propanoate derivatives. For example, intermediates like ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate are generated under nitrogen using reagents such as pyridine and trioxatriphosphane oxide to activate carboxyl groups . Characterization relies on LCMS (e.g., m/z 791 [M+H]+) and HPLC (retention time: 1.19 minutes under SMD-TFA05 conditions) for purity and structural confirmation .
Q. What is the mechanism of herbicidal action for this compound, and how does its systemic activity influence experimental design?
- Methodological Answer : The compound inhibits fatty acid synthesis by hydrolyzing into its acid form (e.g., 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid), which disrupts meristem growth in plants . Researchers should design uptake studies using radiolabeled analogs or fluorescent tags to track translocation in plant tissues. Stability assays under physiological pH (e.g., hydrolysis with t-BuOK in THF/water) are critical to validate bioactivation pathways .
Advanced Research Questions
Q. How can researchers analyze degradation products and stability under varying environmental conditions (e.g., pH, light)?
- Methodological Answer : Accelerated degradation studies should use LC-MS/MS or GC-MS to identify byproducts. For example, hydrolysis under alkaline conditions (e.g., 2.0 M t-BuOK) yields carboxylic acid derivatives, while photolysis may generate pyridinyl radicals . Stability protocols must include controlled light exposure (UV-Vis) and pH buffers to simulate soil or aquatic environments .
Q. What challenges arise in chiral resolution of the compound, and how can enantiomeric purity be optimized?
- Methodological Answer : The compound’s stereochemistry influences herbicidal efficacy. Chiral HPLC columns (e.g., amylose- or cellulose-based stationary phases) or enzymatic resolution methods can separate enantiomers. For instance, (R)-enantiomers (e.g., fluazifop-P-butyl) show higher activity, requiring asymmetric synthesis or kinetic resolution using chiral catalysts .
Q. How can researchers optimize HPLC methods for quantifying trace impurities in synthesis batches?
- Methodological Answer : Column selection (e.g., C18 reverse-phase) and mobile phase gradients (acetonitrile/water with 0.1% TFA) improve resolution of impurities like unreacted pyridinyloxy-phenoxy precursors. System suitability tests must validate limits of detection (LOD < 0.1%) and retention time reproducibility .
Q. What structural modifications enhance target specificity while minimizing non-target organism toxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like fluazifop-butyl (EPA reg. 122805) to evaluate substituent effects. Trifluoromethyl groups enhance lipid solubility and target binding, while ethoxyethyl ester modifications (e.g., haloxyfop-ethoxyethyl) alter hydrolysis rates and soil persistence . Computational docking with acetyl-CoA carboxylase enzymes can prioritize synthetic targets .
Data Contradictions and Validation
- Contradiction : describes the compound as a systemic herbicide, while focuses on its acid form’s stability. Researchers must reconcile hydrolysis rates in planta versus in vitro to confirm bioactivation efficiency.
- Validation : Cross-reference synthesis protocols (e.g., LCMS data in vs. hydrolysis assays in ) to ensure intermediate consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
